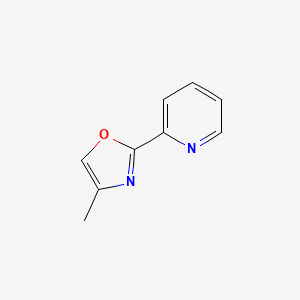
5-Methylhex-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhex-3-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhex-3-en-2-ol can be synthesized through several methods. One common approach involves the alkylation of acetoacetic ester using methallyl chloride, followed by a cleavage reaction. This method yields the compound in a relatively short period of 17-21 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of precursors or other advanced organic synthesis techniques. The specific methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Yields saturated alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methylhex-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylhex-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in its structure can participate in various chemical reactions, altering its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Hexen-2-one, 5-methyl-: Another unsaturated alcohol with a similar structure but different functional groups.
5-Methyl-5-hexen-3-ol: A compound with a similar carbon skeleton but different positioning of the hydroxyl group.
Uniqueness
5-Methylhex-3-en-2-ol is unique due to its specific arrangement of the hydroxyl group and double bond, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and industrial applications.
Properties
CAS No. |
93399-99-6 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
5-methylhex-3-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h4-8H,1-3H3 |
InChI Key |
CIBOIYZNTDDUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


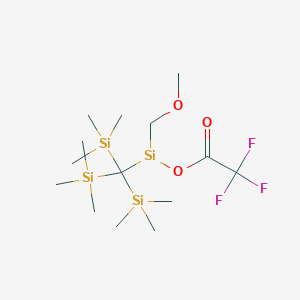
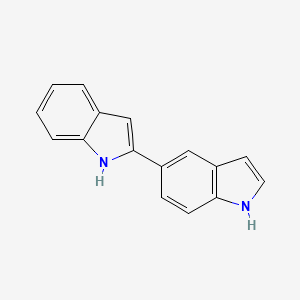
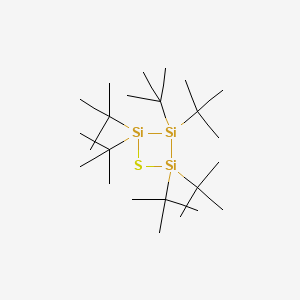
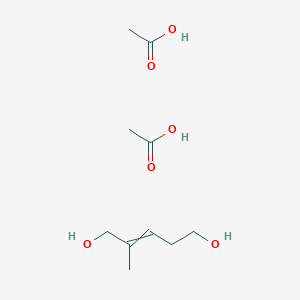
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)

![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
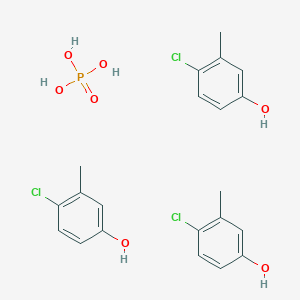
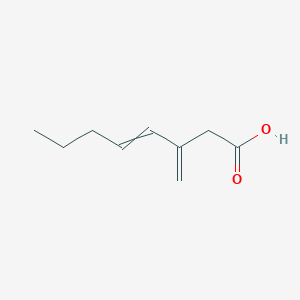
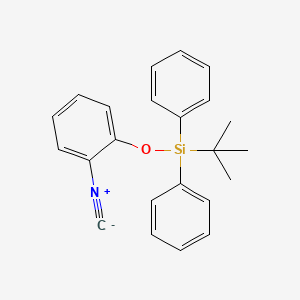
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
